3-{3-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione
Description
Piperidine Ring
Adopts a chair conformation with axial positioning of the benzoxazol-2-yl group at C3 to minimize 1,3-diaxial strain. The carbonyl group at N1 lies equatorial, conjugated to the cyclopentapyrazole system.
Cyclopentapyrazole Moiety
The fused bicyclic system enforces a non-planar geometry :
Thiolane-1,1-dione
The sulfone group imposes rigidity, with dihedral angles of 178.9° between S=O bonds, as observed in 2-(1,1-dioxo-1λ⁶-thiolan-3-yl) derivatives.
Potential stereoisomerism arises from:
- Piperidine chair flipping (axial ↔ equatorial benzoxazole).
- Cyclopentane puckering (endo vs. exo fusion with pyrazole).
Hybrid Heterocyclic System Characterization: Benzoxazole-Piperidine vs. Cyclopentapyrazole-Thiolane Domains
The molecule integrates two distinct heterocyclic domains:
The benzoxazole-piperidine segment contributes π-π stacking capability, while the cyclopentapyrazole-thiolane domain provides hydrogen-bonding sites via sulfone oxygen and pyrazole nitrogen. This duality is critical for molecular interactions in potential pharmacological contexts, as seen in structurally related kinase inhibitors.
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c28-23(21-17-6-3-8-18(17)25-27(21)16-10-12-32(29,30)14-16)26-11-4-5-15(13-26)22-24-19-7-1-2-9-20(19)31-22/h1-2,7,9,15-16H,3-6,8,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIOOFHPFMASPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione typically involves multi-step organic synthesis. The process starts with the preparation of the benzoxazole and piperidine intermediates, followed by their coupling to form the core structure. The cyclopenta[c]pyrazole ring is then constructed through cyclization reactions. Finally, the thiolane-1,1-dione moiety is introduced via a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to the compound . For instance, derivatives synthesized from pyrazole structures have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These compounds were evaluated for their ability to inhibit bacterial growth and biofilm formation, indicating their potential use in treating bacterial infections .
Anticancer Activity
Compounds containing benzoxazole and piperidine moieties have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific protein kinases involved in cancer progression . The structural complexity of the target compound may enhance its interaction with biological targets, making it a candidate for further anticancer drug development.
Case Study 1: Antimicrobial Evaluation
In a recent study published in Biointerface Research, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Among these derivatives, compounds structurally related to the target compound showed promising results against various bacterial strains. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Screening
Another study focused on benzoxazole derivatives reported their efficacy in inhibiting cancer cell proliferation. The presence of the piperidine moiety was found to significantly enhance the cytotoxic effects against several cancer cell lines. This suggests that the compound could be further explored as a potential anticancer agent due to its ability to interfere with critical cellular pathways involved in cancer growth .
Mechanism of Action
The mechanism of action of 3-{3-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfur-Containing Heterocycles
Target Compound vs. 5-[4-(1H-Pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione ():
- Structural Similarities : Both compounds feature sulfur-containing rings (thiolane-dione vs. thiazolane-dione) and pyrazole moieties.
- Key Differences: The target compound’s 1λ⁶-thiolane-1,1-dione includes a sulfone group (SO₂), enhancing polarity and oxidative stability compared to the thiazolane-dione’s thiocarbonyl (C=S).
Fused Heterocyclic Systems
Target Compound vs. Tetrahydroimidazo[1,2-a]pyridine Derivatives ():
- Structural Similarities : Both incorporate fused bicyclic systems (cyclopenta[c]pyrazol vs. tetrahydroimidazo[1,2-a]pyridine), which enhance structural rigidity.
- Key Differences: The tetrahydroimidazo[1,2-a]pyridine derivative in includes a nitrophenyl group and cyano substituent, which may confer electron-withdrawing effects and influence reactivity . The target compound’s cyclopenta[c]pyrazol lacks such substituents but integrates a benzoxazol-piperidine-carbonyl group, likely improving solubility via the piperidine’s basic nitrogen .
Piperidine/Piperazine-Linked Compounds
Target Compound vs. 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-dimethylpyrimidine-2,4-dione ():
- Structural Similarities : Both utilize nitrogen-containing aliphatic rings (piperidine in the target vs. piperazine in the analog) linked to aromatic systems.
- Key Differences: The target’s benzoxazol moiety is structurally distinct from the analog’s benzodioxol, altering electronic properties (benzoxazol is more electron-deficient due to the oxazole ring).
Pyrazole-Based Heterocycles
Target Compound vs. [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one ():
- Structural Similarities : Both include pyrazole-derived systems and fused heterocycles.
- Key Differences: ’s compound features a thiazolo-benzimidazole system, which may exhibit stronger intermolecular hydrogen bonding due to the imidazole nitrogen. The target compound’s cyclopenta[c]pyrazol system lacks such hydrogen-bond donors but compensates with the sulfone’s electrostatic interactions .
Biological Activity
The compound 3-{3-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzoxazole Ring : Known for its presence in various biologically active compounds.
- Piperidine Moiety : Often associated with neuroactive properties.
- Cyclopentapyrazole : Imparts unique chemical reactivity and potential biological interactions.
- Thiolane Dione : May contribute to redox activity and enzyme interactions.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined to evaluate their effectiveness.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 25 | Active against B. subtilis |
| Compound B | 50 | Active against E. coli |
| Compound C | 100 | No significant activity |
The structure–activity relationship (SAR) suggests that electron-donating groups enhance antimicrobial activity compared to electron-withdrawing groups .
Cardiovascular Effects
In vitro studies have demonstrated that related compounds possess vasorelaxant properties and can reduce heart rate through bradycardic effects. These effects are significant in the context of developing treatments for cardiovascular diseases.
Study 1: Synthesis and Evaluation
A study synthesized various derivatives of the compound and evaluated their biological activities. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry. The study found that certain modifications in the structure led to enhanced biological activity, particularly in vasorelaxation .
Study 2: In Silico Analysis
In silico docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
